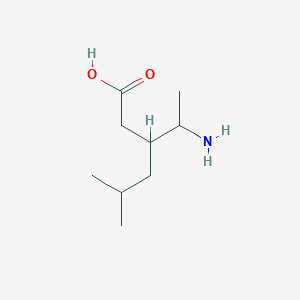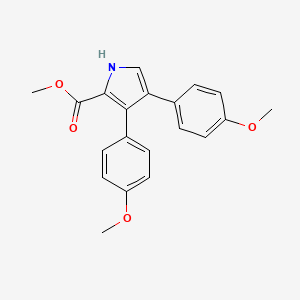![molecular formula C14H26N2 B14254077 1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine CAS No. 245338-87-8](/img/structure/B14254077.png)
1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine is a chiral compound with a unique structure that includes a cyclohexane ring and two pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine typically involves the reaction of (1S,2S)-cyclohexane-1,2-diamine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine has several scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-Cyclohexane-1,2-dicarboxylic acid: A related compound with similar structural features but different functional groups.
(1S,2S)-Cyclohexane-1,2-diamine: A precursor in the synthesis of 1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine.
Uniqueness
1,1’-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine is unique due to its specific combination of a cyclohexane ring and two pyrrolidine rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in asymmetric synthesis and catalysis, where chiral compounds play a crucial role.
Properties
CAS No. |
245338-87-8 |
|---|---|
Molecular Formula |
C14H26N2 |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
1-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]pyrrolidine |
InChI |
InChI=1S/C14H26N2/c1-2-8-14(16-11-5-6-12-16)13(7-1)15-9-3-4-10-15/h13-14H,1-12H2/t13-,14-/m0/s1 |
InChI Key |
DKGQFVMIVGPKRF-KBPBESRZSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N2CCCC2)N3CCCC3 |
Canonical SMILES |
C1CCC(C(C1)N2CCCC2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


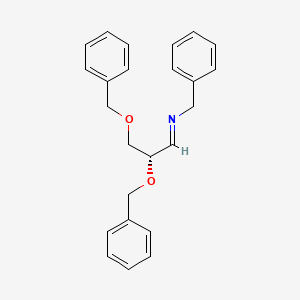
![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)
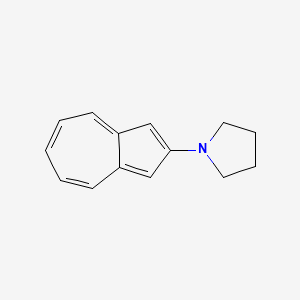
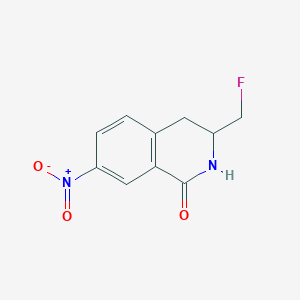
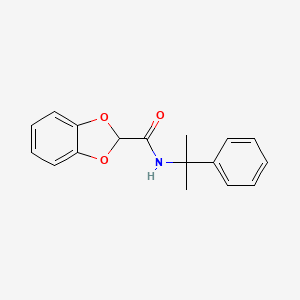
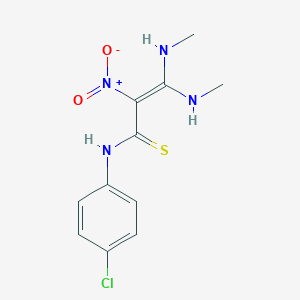
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)

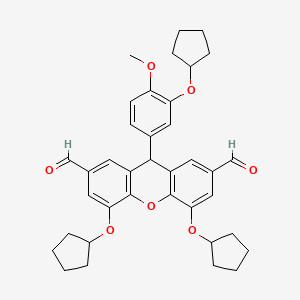
![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)
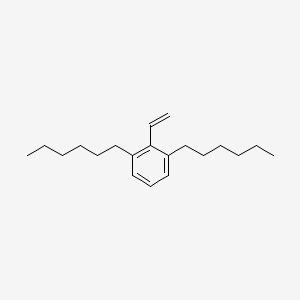
![(1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14254072.png)
